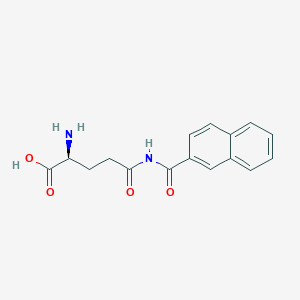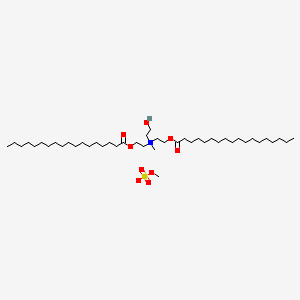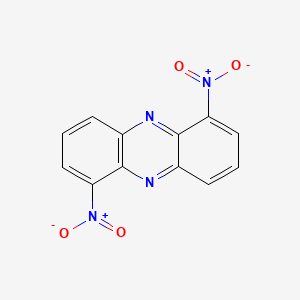
1,6-Dinitrophenazine
説明
1,6-Dinitrophenazine: is a chemical compound with the molecular formula C12H6N4O4 . It is a derivative of phenazine, characterized by the presence of two nitro groups at the 1 and 6 positions on the phenazine ring. This compound is known for its vibrant yellow color and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 1,6-Dinitrophenazine can be synthesized through the nitration of phenazine. The nitration process involves the introduction of nitro groups into the phenazine molecule. This can be achieved by treating phenazine with a mixture of concentrated nitric acid and sulfuric acid under controlled conditions. The reaction typically requires careful temperature control to avoid over-nitration and to ensure the selective formation of the 1,6-dinitro derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory nitration process. This would include the use of industrial-grade nitric and sulfuric acids, large-scale reaction vessels, and stringent safety protocols to handle the exothermic nature of the nitration reaction.
化学反応の分析
Types of Reactions: 1,6-Dinitrophenazine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 1,6-Diaminophenazine.
Substitution: Various substituted phenazine derivatives depending on the nucleophile used.
科学的研究の応用
1,6-Dinitrophenazine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other phenazine derivatives, which are valuable in the study of organic electronics and materials science.
Biology: Phenazine derivatives, including this compound, are studied for their antimicrobial properties and potential use in developing new antibiotics.
Medicine: Research is ongoing into the potential therapeutic applications of phenazine derivatives in treating diseases such as cancer and bacterial infections.
Industry: this compound and its derivatives are used in the production of dyes and pigments due to their vibrant colors
作用機序
The mechanism of action of 1,6-Dinitrophenazine is primarily related to its ability to undergo redox reactions. The nitro groups can be reduced to amino groups, which can then participate in further chemical reactions. This redox activity is crucial in its antimicrobial properties, where the compound can generate reactive oxygen species that damage microbial cells. Additionally, the phenazine core can intercalate into DNA, disrupting cellular processes in bacteria and cancer cells .
類似化合物との比較
- 1,3-Dinitrophenazine
- 1,9-Dinitrophenazine
- 1,6-Diaminophenazine
Comparison: 1,6-Dinitrophenazine is unique due to the specific positioning of the nitro groups, which influences its chemical reactivity and physical properties. Compared to 1,3-Dinitrophenazine and 1,9-Dinitrophenazine, the 1,6-isomer has distinct redox properties and a different pattern of substitution reactions. The 1,6-Diaminophenazine, on the other hand, is a reduced form of this compound and exhibits different chemical behavior due to the presence of amino groups instead of nitro groups .
特性
IUPAC Name |
1,6-dinitrophenazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N4O4/c17-15(18)9-5-1-3-7-11(9)14-8-4-2-6-10(16(19)20)12(8)13-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGCNHUWISZVPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C3C=CC=C(C3=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70190326 | |
| Record name | 1,6-Dinitrophenazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36848-41-6 | |
| Record name | 1,6-Dinitrophenazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036848416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Dinitrophenazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-DINITROPHENAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RO1IVD3S89 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


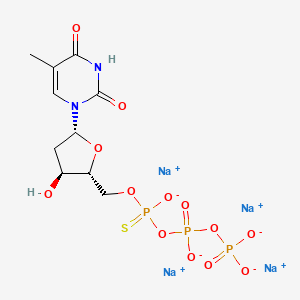
![4-(5-{(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B13820119.png)
![(2S)-2-[(1S,14R,18S,20S,23S,28S,31S,34R)-28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-23-methyl-36-(4-nitro-2,1,3-benzoxadiazol-7-yl)-15,21,24,26,29,32,35-heptaoxo-31-propan-2-yl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-34-yl]propanoic acid](/img/structure/B13820123.png)
![{(2Z)-2-[(2E)-octan-2-ylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B13820140.png)
![2-hydroxy-5-oxobicyclo[4.1.0]hept-3-ene-7-carbonitrile](/img/structure/B13820148.png)
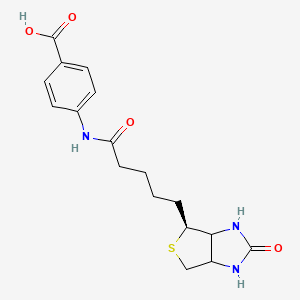
![2-Hexyl-[1,3]dithiolo[4,5-d][1,3]dithiol-5-one](/img/structure/B13820158.png)
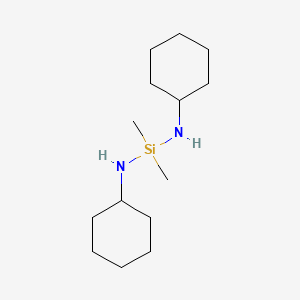

![3-(benzyloxy)-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B13820181.png)
![2,2'-Methylenebis[6-(2H-benzotriazol-2-yl)-4-methylphenol]](/img/structure/B13820192.png)

